

Application Notes and Protocols: Colony Formation Assay with SHP2 Degraders

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SHP2 protein degrader-1

Cat. No.: B12425480

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling and is implicated in various human cancers.[1][2] SHP2 is a key component of multiple signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which are critical for cell proliferation, survival, and differentiation.[3][4]

Dysregulation of SHP2 activity, often through mutations or overexpression, is associated with several types of cancer, including breast, lung, and gastric cancers, as well as leukemia.[1] This makes SHP2 an attractive target for cancer therapy.[5]

Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy.[6] SHP2 degraders are bifunctional molecules that simultaneously bind to SHP2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SHP2.[4][7] This approach offers a potential advantage over traditional inhibitors by eliminating the entire protein, thereby preventing both its catalytic and non-catalytic functions.[8]

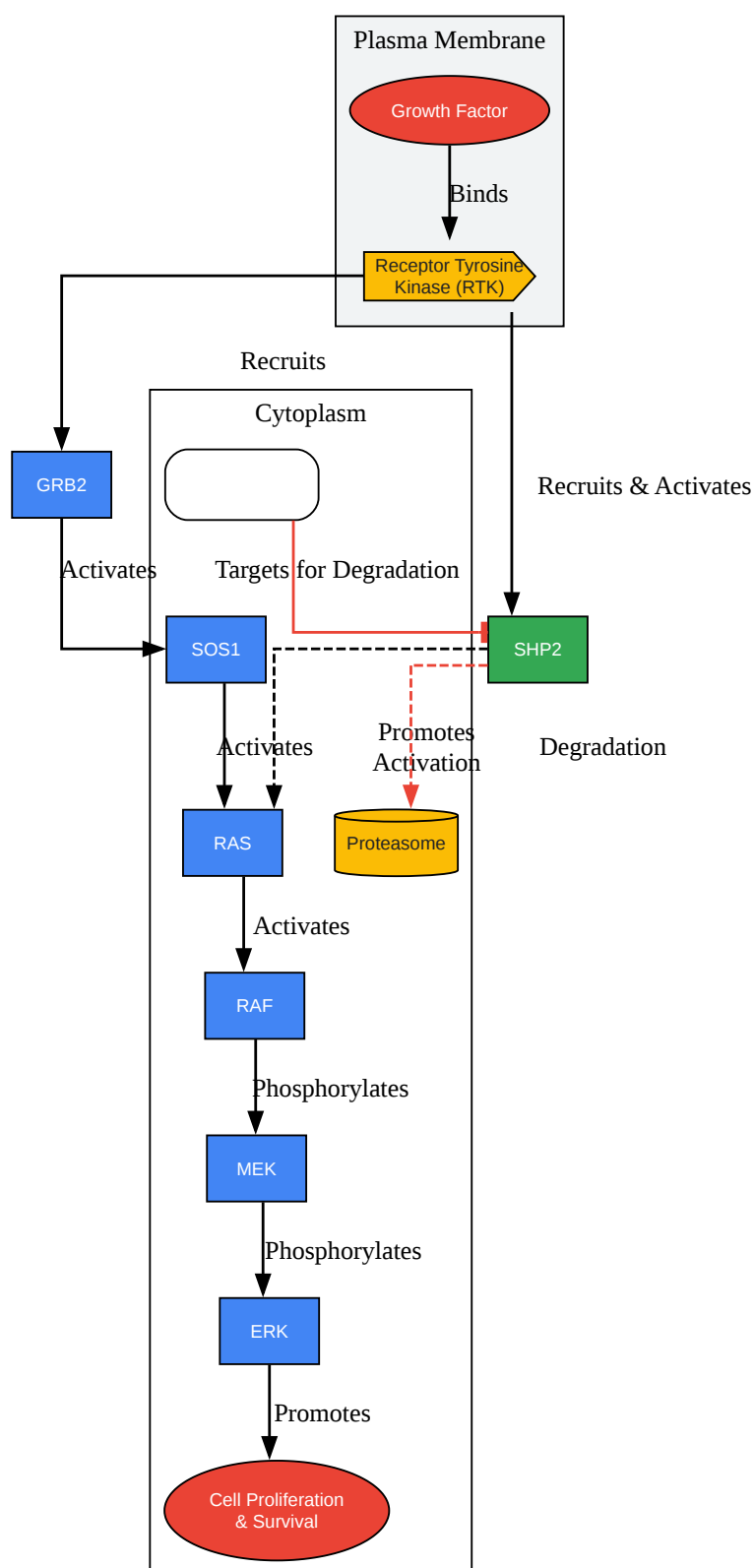
The colony formation assay, also known as a clonogenic assay, is a well-established in vitro method to assess the long-term survival and proliferative capacity of single cells.[9] This assay is particularly valuable in cancer research to evaluate the efficacy of cytotoxic agents and targeted therapies, such as SHP2 degraders.[9][10] By measuring the ability of a single cancer

cell to form a colony (a cluster of at least 50 cells), this assay provides insights into the cytostatic or cytotoxic effects of a compound on the reproductive integrity of cancer cells.[11]

These application notes provide a detailed protocol for performing a colony formation assay to evaluate the anti-proliferative effects of SHP2 degraders on cancer cell lines.

SHP2 Signaling Pathway in Cancer

SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[12] Upon growth factor binding, activated RTKs recruit SHP2, which in turn promotes the activation of the RAS-MAPK pathway, leading to cell proliferation and survival.[2][13] The diagram below illustrates the central role of SHP2 in this signaling cascade.



[Click to download full resolution via product page](#)

Caption: SHP2 signaling pathway and the mechanism of SHP2 degraders.

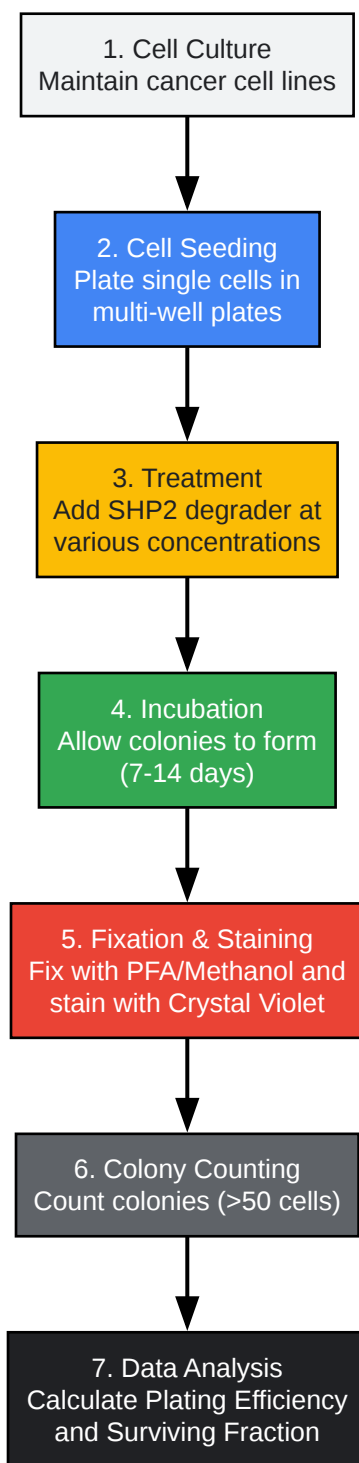
Experimental Protocols

Materials and Reagents

- Cell Lines: Cancer cell lines with known SHP2 dependency (e.g., KYSE-520, MV-4-11).[\[14\]](#)
[\[15\]](#)
- SHP2 Degradator: e.g., P9, SHP2-D26.[\[4\]](#)[\[14\]](#)
- Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640, DMEM).
- Fetal Bovine Serum (FBS): Heat-inactivated.
- Penicillin-Streptomycin Solution: 100x.
- Trypsin-EDTA: 0.25%.
- Phosphate-Buffered Saline (PBS): pH 7.4.
- Crystal Violet Staining Solution: 0.5% (w/v) crystal violet in 25% methanol.
- Fixative Solution: 4% paraformaldehyde (PFA) in PBS or absolute methanol.
- 6-well or 12-well tissue culture plates.
- Sterile conical tubes and pipettes.
- Incubator: 37°C, 5% CO₂.
- Microscope: For colony counting.

Experimental Workflow

The following diagram outlines the major steps involved in the colony formation assay with SHP2 degraders.



[Click to download full resolution via product page](#)

Caption: Workflow for the colony formation assay.

Detailed Protocol

1. Cell Preparation and Seeding: a. Culture the selected cancer cell line in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO₂ incubator. b. When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cells at 1000 rpm for 5 minutes.[\[9\]](#) d. Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.[\[9\]](#) e. Determine the appropriate seeding density for each cell line to obtain 50-150 colonies in the control wells. This typically ranges from 200 to 1000 cells per well of a 6-well plate. f. Seed the cells into 6-well plates and allow them to attach overnight.[\[16\]](#)
2. Treatment with SHP2 Degradar: a. Prepare a stock solution of the SHP2 degrader in a suitable solvent (e.g., DMSO). b. The following day, replace the medium with fresh medium containing various concentrations of the SHP2 degrader. Include a vehicle control (DMSO) and a positive control if available. A typical concentration range to test for a potent degrader like P9 could be from 1 nM to 1 µM.[\[4\]](#)
3. Incubation: a. Incubate the plates at 37°C in a 5% CO₂ incubator for 7 to 14 days, or until visible colonies are formed in the control wells.[\[10\]](#) The incubation time will vary depending on the cell line's doubling time. b. Monitor the plates periodically to ensure the medium does not evaporate and that colonies are not merging.
4. Fixation and Staining: a. Carefully aspirate the medium from the wells. b. Gently wash the wells once with PBS.[\[9\]](#) c. Add the fixative solution (e.g., 4% PFA or absolute methanol) to each well and incubate for 10-20 minutes at room temperature.[\[9\]](#) d. Remove the fixative and wash the wells with PBS. e. Add the crystal violet staining solution to each well, ensuring the entire surface is covered, and incubate for 10-30 minutes at room temperature. f. Gently wash the wells with tap water to remove excess stain and let the plates air dry.[\[9\]](#)
5. Colony Counting and Data Analysis: a. Once dry, count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[\[11\]](#) Counting can be done manually using a microscope or with automated colony counting software. b. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:[\[9\]](#)

Data Presentation

The quantitative results from the colony formation assay should be summarized in a clear and structured format.

Table 1: Effect of SHP2 Degradar P9 on Colony Formation in Various Cancer Cell Lines

Cell Line	Treatment (Concentration)	Number of Colonies (Mean \pm SD)	Plating Efficiency (%)	Surviving Fraction
KYSE-520	DMSO (Control)	125 \pm 10	62.5	1.00
P9 (10 nM)	82 \pm 7	-	0.66	1.00
P9 (100 nM)	31 \pm 5	-	0.25	
P9 (1 μ M)	5 \pm 2	-	0.04	
MV-4-11	DMSO (Control)	98 \pm 8	49.0	
P9 (10 nM)	55 \pm 6	-	0.56	1.00
P9 (100 nM)	15 \pm 4	-	0.15	
P9 (1 μ M)	2 \pm 1	-	0.02	

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Table 2: Degradation and Anti-proliferative Activity of SHP2 Degraders

Compound	Cell Line	DC50 (nM)	IC50 (Colony Formation, nM)
SHP2-D26	KYSE-520	6.0	0.66 μ M (cell viability)
MV-4-11	2.6	0.99 nM (cell viability)	
P9	HEK293	35.2 \pm 1.5	-
KYSE-520	~130	-	

DC50: Concentration for 50% degradation of the target protein. IC50: Concentration for 50% inhibition of cell growth/colony formation. Data for SHP2-D26 IC50 is based on cell viability assays, not specifically colony formation.[14][15] Data for P9 DC50 is provided.[4]

Troubleshooting

Issue	Possible Cause	Solution
No or very few colonies in control wells	- Seeding density too low. - Poor cell viability. - Inappropriate culture conditions.	- Optimize seeding density. - Check cell viability before seeding. - Ensure optimal medium and incubator conditions.
Too many colonies, difficult to count	- Seeding density too high.	- Reduce the number of cells seeded.
Uneven colony distribution	- Improper mixing of cells during seeding.	- Gently swirl the plate after seeding to ensure even distribution.[9]
Colonies detach during staining	- Harsh washing steps.	- Be gentle when adding and removing liquids.
High background staining	- Incomplete removal of staining solution.	- Wash thoroughly with water until the background is clear.

Conclusion

The colony formation assay is a robust and sensitive method to evaluate the long-term anti-proliferative effects of SHP2 degraders. By following this detailed protocol, researchers can obtain reliable and reproducible data to assess the efficacy of these novel therapeutic agents in cancer cell lines. The provided diagrams and tables serve as a guide for understanding the underlying biological pathways and for presenting the experimental results in a clear and concise manner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull's eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a SHP2 Degradar with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. licensing.prf.org [licensing.prf.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a SHP2 Degradar with In Vivo Anti-Tumor Activity [ouci.dntb.gov.ua]
- 8. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy | Annual Reviews [annualreviews.org]
- 9. ossila.com [ossila.com]
- 10. agilent.com [agilent.com]
- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. agilent.com [agilent.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Colony Formation Assay with SHP2 Degradars]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12425480#colony-formation-assay-with-shp2-degradars]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com